molecular formula C7H2BrClF4 B14892913 5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene

5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B14892913
M. Wt: 277.44 g/mol
InChI Key: SGEAVOBOLDOMDI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the trifluoromethyl group. For example, a Friedel-Crafts acylation can be used to introduce the bromine and chlorine atoms, followed by a nucleophilic substitution to introduce the fluorine atom. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce quinones.

Scientific Research Applications

5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C7H2BrClF4

Molecular Weight

277.44 g/mol

IUPAC Name

5-bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrClF4/c8-3-1-4(7(11,12)13)6(9)5(10)2-3/h1-2H

InChI Key

SGEAVOBOLDOMDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)Br

Origin of Product

United States

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